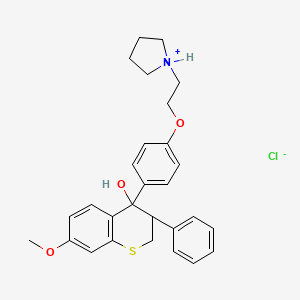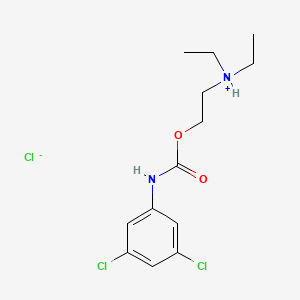
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylaminoethyl group and a dichlorocarbanilate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride typically involves the reaction of 3,5-dichlorophenyl isocyanate with 2-(diethylamino)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and rigorous quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is employed in biochemical assays and as a tool for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceutical formulations.
Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride
- 2-[(3,5-Dichlorophenyl)carbamoyloxy]ethyl-diethylazanium chloride
Uniqueness
2-(Diethylamino)ethyl 3,5-dichlorocarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications, making it a valuable tool in scientific research and industrial processes.
特性
CAS番号 |
20228-93-7 |
|---|---|
分子式 |
C13H19Cl3N2O2 |
分子量 |
341.7 g/mol |
IUPAC名 |
2-[(3,5-dichlorophenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c1-3-17(4-2)5-6-19-13(18)16-12-8-10(14)7-11(15)9-12;/h7-9H,3-6H2,1-2H3,(H,16,18);1H |
InChIキー |
FFOORRPYKMUSQJ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)NC1=CC(=CC(=C1)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


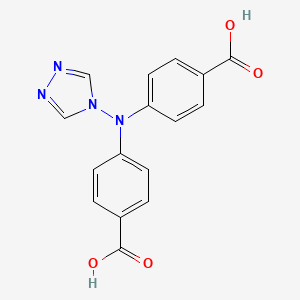

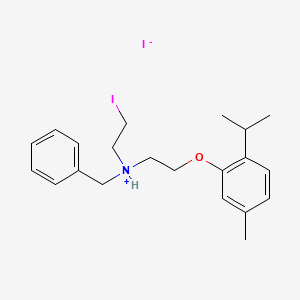
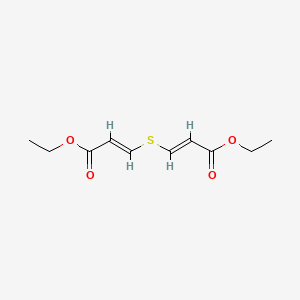

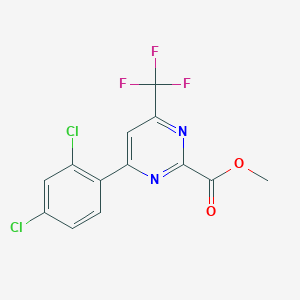
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

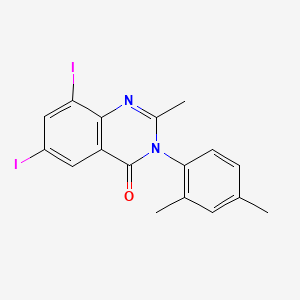
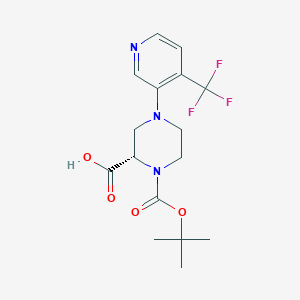
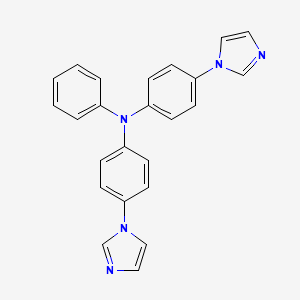

![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
